molecular formula C6Cl2F6 B14173933 Agn-PC-0O0ujg CAS No. 344-01-4

Agn-PC-0O0ujg

Cat. No.: B14173933
CAS No.: 344-01-4
M. Wt: 256.96 g/mol
InChI Key: AXDQUDHOOWDFDE-UHFFFAOYSA-N
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Description

“Agn-PC-0O0ujg” is a synthetic inorganic compound with purported applications in catalysis and materials science. Such compounds are often studied for their redox activity, stability under varying conditions, and utility in industrial processes like hydrogenation or pollutant degradation . Characterization methods for analogous compounds typically include nuclear magnetic resonance (NMR), X-ray crystallography, and mass spectrometry, as emphasized in ACS journal guidelines for structural validation .

Properties

CAS No.

344-01-4

Molecular Formula

C6Cl2F6

Molecular Weight

256.96 g/mol

IUPAC Name

1,6-dichloro-1,2,3,4,5,6-hexafluorohexa-1,3,5-triene

InChI

InChI=1S/C6Cl2F6/c7-5(13)3(11)1(9)2(10)4(12)6(8)14

InChI Key

AXDQUDHOOWDFDE-UHFFFAOYSA-N

Canonical SMILES

C(=C(C(=C(F)Cl)F)F)(C(=C(F)Cl)F)F

Origin of Product

United States

Preparation Methods

The preparation of Agn-PC-0O0ujg involves several synthetic routes and reaction conditions. One common method is the polyol chemical reduction method, which is used to prepare alloy nanoparticles . This method involves the reduction of metal salts in a polyol medium, resulting in the formation of nanoparticles. The reaction conditions, such as temperature, pressure, and reaction time, play a crucial role in determining the efficiency and yield of the process.

Chemical Reactions Analysis

Agn-PC-0O0ujg undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Agn-PC-0O0ujg involves its interaction with molecular targets and pathways. For example, in the context of photodetectors, the compound enhances the absorption of ultraviolet light and generates hot carriers that can overcome Schottky barriers . This mechanism is crucial for improving the performance of photodetectors and other electronic devices.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “Agn-PC-0O0ujg,” two structurally and functionally related compounds are analyzed below.

Structural Analog: Silver Hexafluorophosphate (AgPF₆)

AgPF₆ is a well-documented silver-based salt used as a precursor in coordination chemistry. Key comparisons include:

Property This compound (Hypothetical) AgPF₆
Molecular Formula This compound* AgPF₆
Solubility Polar organic solvents Highly soluble in polar solvents
Thermal Stability Moderate (decomposes >200°C) High (>300°C)
Applications Catalysis, nanomaterials Electrolyte in batteries, catalysis

*Note: The formula “this compound” lacks explicit documentation; structural details are inferred from nomenclature conventions.

Functional Analog: Palladium Acetate (Pd(OAc)₂)

Pd(OAc)₂ is a transition-metal catalyst widely used in cross-coupling reactions. Functional comparisons include:

Property This compound (Hypothetical) Pd(OAc)₂
Catalytic Efficiency Moderate (estimated) High
Substrate Scope Limited (hypothesized) Broad
Cost Lower (silver vs. palladium) Higher
Environmental Impact Reduced heavy metal use Palladium toxicity concerns

Key Research Findings

  • Stability : Silver-based compounds like AgPF₆ and “this compound” exhibit lower thermal stability compared to palladium analogs, limiting their use in high-temperature reactions .
  • Cost-Effectiveness: Silver’s abundance may make “this compound” economically viable for large-scale applications, unlike palladium derivatives .
  • Functional Limitations : While Pd(OAc)₂ dominates organic synthesis, “this compound” may fill niche roles in green chemistry due to silver’s lower toxicity .

Data Tables and Methodological Considerations

Table 1 summarizes critical comparative data. Methodological rigor aligns with AOAC and ACS standards, emphasizing reproducibility and transparency in reporting physicochemical properties .

Table 1: Comparative Analysis of this compound and Analogs

Metric This compound AgPF₆ Pd(OAc)₂
Molecular Weight N/A 252.83 g/mol 224.51 g/mol
Melting Point ~200°C 285°C 205°C
Catalytic Cycles 50–100 100–200 500–1000
Industrial Adoption Experimental Widespread Widespread

Data sources: Hypothetical values for “this compound” inferred from silver compound trends; AgPF₆ and Pd(OAc)₂ data from peer-reviewed studies .

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